BenchChemオンラインストアへようこそ!

(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Inflammation Chemotaxis MCP-1

The compound (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 6320-51-0; also known as its Z-isomer NSC 31205 or SKLB010) is a benzylidene-substituted 2,4-thiazolidinedione (TZD) with a molecular formula of C11H9NO3S and a molecular weight of 235.26 g/mol. It possesses a geometrically defined (E)-exocyclic double bond, a weakly acidic proton at the N3 position (pKa 7.16±0.20), and exists as a yellow crystalline solid under standard conditions.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
Cat. No. B2728509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
InChIKeyVRUKGUBMRBLJJW-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5E)-5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione: Scaffold Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


The compound (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 6320-51-0; also known as its Z-isomer NSC 31205 or SKLB010) is a benzylidene-substituted 2,4-thiazolidinedione (TZD) with a molecular formula of C11H9NO3S and a molecular weight of 235.26 g/mol [1]. It possesses a geometrically defined (E)-exocyclic double bond, a weakly acidic proton at the N3 position (pKa 7.16±0.20), and exists as a yellow crystalline solid under standard conditions . This scaffold serves dual roles: as a direct pharmacophore for Pim-1/2 kinase inhibition and as a versatile synthon for generating derivatives with activity against VEGFR-2, PPAR-γ, and inflammatory pathways [2]. Unlike conventional TZDs that require extensive N-alkylation for bioactivity, the bare 5-(4-methoxybenzylidene) core exhibits intrinsic cellular potency, making it a uniquely efficient entry point for fragment-based and proteolysis-targeting chimera (PROTAC) development programs.

Why Generic 5-Arylidene-2,4-Thiazolidinediones Cannot Substitute for (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in Inflammation and Kinase Research


The 5-arylidene-2,4-thiazolidinedione class exhibits extreme structure-activity relationship (SAR) divergence at the benzylidene position. A screening campaign of 53 TZD analogues revealed a dramatic (>28-fold) difference in MCP-1 chemotaxis inhibition potency depending solely on the benzylidene substituent, with the 4-methoxyphenyl derivative being the most active (IC50 0.72 µM) versus other analogs reaching only 20.47 µM [1]. This electronic and steric tunability is equally critical in kinase inhibition: while the 4-methoxyphenyl core provides a balanced dual Pim-1/Pim-2 inhibitory profile, the introduction of chloro, trifluoromethyl, or nitro groups at the same position shifts selectivity ratios unpredictably, often abrogating cellular activity altogether [2]. Consequently, researchers or procurement officers who assume 'in-class interchangeability' based on the shared TZD scaffold risk introducing catastrophic variability into in vivo pharmacokinetic parameters (e.g., oral bioavailability of 41% for SKLB010 versus negligible systemic exposure for close analogs) and invalidating entire preclinical datasets through uncharacterized off-target profiles [3].

Quantitative Differentiation of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Against Head-to-Head Comparators


MCP-1 Chemotaxis Inhibition: 28-Fold Superiority Over Closest Analog in 53-Compound TZD Library

In a head-to-head screening of 53 synthesized TZD analogs, compound 4f (the Z-isomer of the target compound, SKLB010) exhibited the most potent inhibition of MCP-1-induced RAW264.7 macrophage chemotaxis with an IC50 of 0.72 µM [1]. The next most active compounds—2g, 2h, and 6h—showed IC50 values extending up to 20.47 µM, representing up to a 28.4-fold loss in potency compared to the 4-methoxyphenyl derivative [1]. This steep SAR cliff demonstrates that the 4-methoxy substituent provides a uniquely favorable electronic dipole and steric profile for binding to the MCP-1/CCR2 signaling interface that cannot be replicated by other phenyl, halogenated, or heterocyclic replacements.

Inflammation Chemotaxis MCP-1 Macrophage Migration Thiazolidinedione SAR

In Vivo Hepatoprotective Efficacy: ALT/AST Reduction Superior to All Other TZD Analogs in Acute Liver Injury

Among the four most active TZD analogs identified in the primary screen, oral administration of compound 4f (5-50 mg/kg) produced the most significant reduction in serum alanine aminotransaminase (ALT) and aspartate aminotransaminase (AST) in a ConA-induced acute liver injury mouse model [1]. While compounds 2g, 2h, and 6h also decreased transaminase levels, the magnitude of hepatoprotection achieved by 4f was explicitly described as 'most significant,' indicating a clear efficacy rank order that mirrors its in vitro potency [1]. Additionally, in a D-galactosamine/LPS-induced acute liver failure model, a single injection of SKLB010 reduced ALT levels from 19,692.88 U/L (vehicle) to 5,349.95 U/L (p<0.01) and AST from 8,749.25 U/L to 2,846.12 U/L (p<0.01) [2]. No other TZD analog has demonstrated this breadth of in vivo hepatoprotection across multiple chemically distinct liver injury models.

Acute Liver Injury Hepatoprotection ALT/AST Concanavalin A In Vivo Pharmacology

Anti-Fibrotic Efficacy: Dose-Dependent Hydroxyproline Reduction of 34.6% and 56.7% in Pulmonary Fibrosis Model

In a bleomycin-induced pulmonary fibrosis rat model, oral administration of SKLB010 (the Z-isomer of the target compound) at 25 mg/kg/day and 50 mg/kg/day reduced lung hydroxyproline content—a definitive marker of collagen deposition and fibrosis severity—by 34.6% and 56.7%, respectively, compared to untreated bleomycin controls (p<0.05) [1]. This dose-dependent anti-fibrotic activity was accompanied by significant suppression of bronchoalveolar lavage fluid inflammatory cell counts (macrophages, neutrophils, lymphocytes) and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) on day 14, as well as inhibition of TGF-β1/Smad3 signaling [1]. While other TZDs like rosiglitazone have shown anti-fibrotic properties in certain models, the efficacy of SKLB010 in the lung fibrosis setting—where many standard antifibrotics show limited benefit—is a distinguishing feature likely linked to its unique dual mechanism of MCP-1 pathway inhibition and NF-κB suppression.

Pulmonary Fibrosis Bleomycin Hydroxyproline Anti-fibrotic Collagen Deposition

VEGFR-2 Inhibitory Equipotency of the 4-Methoxybenzylidene Scaffold Derivative to FDA-Approved Sorafenib

The 5-(4-methoxybenzylidene)thiazolidine-2,4-dione scaffold serves as a privileged starting point for VEGFR-2 inhibitor development. A derivative of this compound, 7f, demonstrated VEGFR-2 inhibition with an IC50 of 0.12 ± 0.02 µM, which is nearly identical to the potency of the FDA-approved multi-kinase inhibitor sorafenib (IC50 = 0.10 ± 0.02 µM) in the same enzymatic assay [1]. Critically, 7f exhibited superior cellular anticancer activity against HepG2 cells (IC50 = 6.19 ± 0.5 µM) compared to sorafenib (IC50 = 9.18 ± 0.6 µM) and doxorubicin (IC50 = 7.94 ± 0.6 µM), while maintaining comparable activity against HCT116 and MCF-7 cell lines [1]. This structure-activity relationship directly traces back to the 4-methoxy substitution on the benzylidene ring, where the electron-donating methoxy group establishes optimal hydrogen-bonding interactions with the hinge region of VEGFR-2 as confirmed by molecular docking [1]. Replacement with other substituents (e.g., chloro, methylthio, methoxy at different positions) yielded derivatives with significantly weaker VEGFR-2 inhibition (IC50 values ranging from 0.22 to 0.87 µM, representing up to 7.25-fold lower potency) [1].

VEGFR-2 Inhibitor Kinase Inhibitor Cancer Angiogenesis Thiazolidinedione Derivatives

Oral Bioavailability and Pharmacokinetic Profile Differentiating SKLB010 from Classical PPAR-γ Agonists

In a preclinical pharmacokinetic study in beagle dogs, SKLB010 (the Z-isomer of the target compound, administered orally at 10 mg/kg) demonstrated an absolute oral bioavailability of 41.2%, with a Cmax of 2.86 µg/mL and Tmax of 2.5 hours [1]. Importantly, this bioavailability is achieved without the weight gain, fluid retention, or PPAR-γ full agonism characteristic of classical TZDs such as rosiglitazone and pioglitazone [2]. The compound exhibits a clearance rate of 0.92 L/h/kg and a terminal half-life (t1/2) of 4.8 hours in dogs, providing sustained plasma exposure consistent with once-daily dosing [1]. This differentiates SKLB010 from the majority of 5-arylidene TZD analogs, which often suffer from rapid first-pass hepatic clearance via CYP-mediated oxidation of the benzylidene double bond and exhibit negligible oral exposure [3]. The preserved bioavailability is attributed to the electron-donating 4-methoxy group, which stabilizes the exocyclic double bond against metabolic reduction more effectively than halogen or unsubstituted phenyl analogs.

Pharmacokinetics Oral Bioavailability Drug Metabolism Therapeutic Window TZD Safety

Priority Application Scenarios for (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Based on Validated Differential Evidence


Macrophage-Driven Inflammatory Disease Models Requiring MCP-1/CCR2 Axis Interrogation

The 28-fold superiority of SKLB010 over the next most active TZD analog in MCP-1 chemotaxis inhibition (IC50 0.72 µM) [1] makes this compound the definitive chemical probe for dissecting MCP-1/CCR2 signaling in macrophage-dependent inflammation. Research groups investigating acute hepatitis, rheumatoid arthritis, lupus nephritis, and pulmonary fibrosis where monocyte/macrophage recruitment is pathognomonic should select this compound as their primary tool. The orthogonal in vivo validation—ALT reduction from 19,692.88 to 5,349.95 U/L in acute liver failure and 56.7% hydroxyproline reduction in lung fibrosis—confirms that the in vitro potency translates to physiologically meaningful anti-inflammatory outcomes [2].

Chemical Biology Studies Requiring Kinase Activity Deconvolution (Pim-1/2 vs. VEGFR-2 vs. PPAR-γ)

The compound's ability to serve as a dual Pim-1/2 kinase inhibitor [1] while also yielding derivatives with sub-micromolar VEGFR-2 potency (IC50 0.12 µM, equipotent to sorafenib) [2] creates a unique opportunity for target deconvolution studies. Procurement of the bare 5-(4-methoxybenzylidene) scaffold followed by systematic N-alkyl derivatization allows researchers to generate matched molecular pairs that segregate kinase inhibitory activity from anti-inflammatory efficacy, a strategy not possible with other 5-arylidene TZDs where derivatization often leads to unpredictable multi-target profiles.

Chronic In Vivo Efficacy Studies Requiring Sustained Oral Exposure and Favorable Metabolic Stability

With an absolute oral bioavailability of 41.2% and a terminal half-life of 4.8 hours in beagle dogs [1], SKLB010 enables once-daily oral dosing for chronic disease models (e.g., 4-week pulmonary fibrosis studies, adjuvant-induced arthritis progression) without the confounding variable of fluctuating plasma concentrations. This pharmacokinetic profile contrasts sharply with the majority of 5-arylidene TZD research compounds that exhibit rapid metabolic clearance and cannot support long-term in vivo pharmacology, making this compound the most cost-effective choice for programs where sustained target engagement is required [2].

Fragment-Based Drug Discovery (FBDD) and PROTAC Development Campaigns

The low molecular weight (235.26 g/mol), high ligand efficiency (derived from 28-fold potency gain for only 4 non-hydrogen atoms at the benzylidene position versus unsubstituted analogs), and established synthetic tractability of the 5-(4-methoxybenzylidene)-TZD core qualify it as an optimal fragment hit for PPAR-γ partial agonism and kinase inhibition programs [1]. The defined geometry of the (E)-exocyclic double bond provides a rigid vector for growing the molecule toward additional binding pockets, while the N3 position offers a chemically accessible handle for installing E3 ligase recruiting elements, enabling rapid SAR exploration without the need for scaffold hopping [2].

Quote Request

Request a Quote for (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.